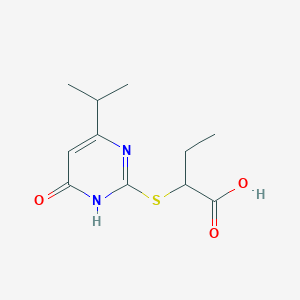

2-(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-butyric acid

Description

2-(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-butyric acid is a synthetic pyrimidine derivative featuring a sulfanyl-thioether linkage and a butyric acid side chain. The compound’s core structure includes a 4-isopropyl substituent and a ketone group at the 6-position of the pyrimidine ring.

Properties

IUPAC Name |

2-[(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-4-8(10(15)16)17-11-12-7(6(2)3)5-9(14)13-11/h5-6,8H,4H2,1-3H3,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPFOPLMNPZKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)SC1=NC(=CC(=O)N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-butyric acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative.

Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction using isopropyl bromide in the presence of a base such as potassium carbonate.

Attachment of the Butyric Acid Moiety: The butyric acid moiety is attached through a thiol-ene reaction, where the thiol group of the pyrimidine derivative reacts with an unsaturated butyric acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Purification is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted pyrimidine derivatives with various functional groups attached.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-butyric acid serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including oxidation, reduction, and substitution. These properties make it an essential compound for developing new materials and chemicals.

Biochemistry

The compound is utilized in biochemical research to study enzyme-substrate interactions and as a probe for investigating biochemical pathways. Its ability to interact with specific molecular targets allows researchers to explore its potential as an inhibitor or activator of various enzymes, which can provide insights into metabolic processes.

Medicine

In the field of medicine, this compound is being investigated for its therapeutic properties. Preliminary studies suggest that it may have potential applications in drug development, particularly for conditions requiring modulation of enzyme activity or metabolic pathways. Ongoing research aims to elucidate its pharmacological effects and mechanisms of action.

Industry

The compound finds applications in industrial settings as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for various chemical processes, contributing to the development of new products in diverse industries.

Mechanism of Action

The mechanism of action of 2-(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analysis

The compound’s closest analog, 3-(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid , shares a pyrimidine core with a sulfanyl-linked carboxylic acid chain. Key differences include:

Functional Implications

- Chain Length : The butyric acid chain could enhance lipophilicity compared to propionic acid analogs, improving membrane permeability but possibly reducing aqueous solubility.

- Isopropyl Positioning : The 4-isopropyl group (vs. 5-isopropyl in the analog) may alter steric interactions with biological targets, affecting substrate specificity.

Biological Activity

2-(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-butyric acid is a compound with a unique structure that includes a pyrimidine ring, an isopropyl group, and a sulfanyl moiety. This compound has garnered attention in recent years for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

- Molecular Formula : C11H16N2O3S

- Molecular Weight : 256.33 g/mol

- CAS Number : 887695-05-8

The biological activity of this compound is believed to involve its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors through binding interactions, which can lead to various biological effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related pyrimidine derivatives have shown effectiveness against various bacterial strains and fungi .

Anticancer Activity

There is emerging evidence that pyrimidine derivatives possess anticancer properties. In vitro studies have reported that certain pyrimidine compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines .

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus strains. |

| Study 2 | Showed inhibition of proliferation in A431 vulvar epidermal carcinoma cells. |

| Study 3 | Induced apoptosis in B16 melanoma cells with submicromolar cytotoxicity. |

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including those structurally related to this compound. Results indicated a significant reduction in bacterial viability upon treatment with these compounds .

- Anticancer Activity : Research on related compounds has shown promising results in inhibiting cancer cell growth. For example, derivatives were tested against human cancer cell lines and exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .

- Mechanistic Insights : Studies utilizing molecular docking techniques have provided insights into how these compounds interact with target proteins involved in cancer progression and microbial resistance mechanisms .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-butyric acid, and how do reaction parameters influence outcomes?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyrimidin-2-ylsulfanyl group. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of thiol intermediates .

- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .

- Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation of thiols, improving substitution efficiency .

- Optimization : Monitor progress via TLC or HPLC, adjusting stoichiometry of the butyric acid derivative to minimize unreacted starting material .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the sulfanyl linkage (δ ~2.8–3.2 ppm for S–CH₂) and pyrimidine ring protons (δ ~6.5–8.0 ppm) .

- HRMS : Exact mass analysis (e.g., m/z 315.0942 for C₁₁H₁₇N₂O₃S⁺) validates molecular composition .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity, using acetonitrile/water gradients .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme inhibition : Screen against dihydrofolate reductase (DHFR) or kinases due to structural similarity to pyrimidine-based inhibitors .

- Anti-inflammatory assays : Measure IL-6/TNF-α suppression in macrophage models, as butyric acid derivatives modulate inflammatory pathways .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic potential .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding modes to DHFR or other pyrimidine-targeted enzymes. Validate with free energy calculations (MM-PBSA) .

- QSAR studies : Correlate substituent effects (e.g., isopropyl vs. cyclopropyl groups) with bioactivity using Hammett constants or logP values .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

Q. How to resolve contradictions in reported bioactivity data across different studies?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines, incubation times, and controls (e.g., solvent-only baselines) .

- Metabolic stability : Test compound stability in serum or liver microsomes to account for degradation differences .

- Epimer analysis : Use chiral HPLC to separate stereoisomers, as unaccounted epimers may skew results .

Q. What experimental approaches can elucidate the reaction mechanism of sulfanyl group participation in biological systems?

- Methodological Answer :

- Isotopic labeling : Introduce ³⁴S or deuterated butyric acid to track metabolic fate via LC-MS .

- Kinetic studies : Measure reaction rates under varying pH and temperature to identify rate-limiting steps .

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., DHFR) to visualize binding interactions .

Q. How to optimize solid-phase synthesis for high-throughput production of analogs?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.